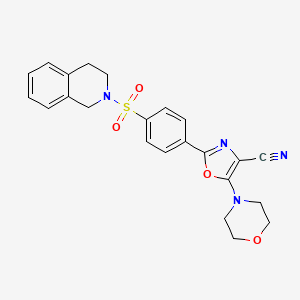

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a small molecule with a complex structure that includes a 3,4-dihydroisoquinoline sulfonyl group, a phenyl group, a morpholino group, an oxazole ring, and a carbonitrile group . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds, such as 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, has been reported in the literature . These methodologies often involve multistep syntheses and can sometimes require harsh reaction conditions and the use of toxic reagents and solvents . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. The average molecular weight is 436.48, and the monoisotopic weight is 436.10929245 . The chemical formula is C23H20N2O5S .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Heterocyclization Reagents : Cyanoselenoacetamide's reactivity with hydrogen sulfide forms propane-bis(thioamide), leading to thiazoles and tetrahydroisoquinoline derivatives. Such chemical transformations underline the utility of these compounds in synthesizing complex heterocyclic structures, which are foundational in developing new materials and pharmaceuticals (Dyachenko & Vovk, 2013).

Antimicrobial Activity : The synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives explores the reactivity of certain precursors toward various reagents, including their antimicrobial properties. This illustrates the potential for creating new antimicrobial agents through novel synthetic pathways (Elkholy & Morsy, 2006).

Pyridine and Fused Pyridine Derivatives : The synthesis of new series of pyridine derivatives, including isoquinoline derivatives, showcases methods for creating complex molecules that could have applications in developing new chemical entities with specific properties (Al-Issa, 2012).

Morphlinotetrahydrothieno[2,3-c]Isoquinolines : The synthesis from specific precursors to morphlinotetrahydrothienoisoquinolines demonstrates the potential for developing novel compounds that could serve as leads for drug development or as functional materials (El-Dean, Radwan, & Zaki, 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme in a unique manner: the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The inhibition of AKR1C3 affects the steroid metabolism pathway . By inhibiting AKR1C3, the compound can potentially disrupt the production of certain steroids, thereby affecting the growth and proliferation of hormone-dependent cancer cells .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 activity , which can lead to a disruption in the production of certain steroids . This can potentially inhibit the growth and proliferation of hormone-dependent cancer cells .

Propiedades

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c24-15-21-23(26-11-13-30-14-12-26)31-22(25-21)18-5-7-20(8-6-18)32(28,29)27-10-9-17-3-1-2-4-19(17)16-27/h1-8H,9-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRSTMAQCAEZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)N5CCOCC5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)

![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)